(R)-1,2-Diphenylethanol

Description

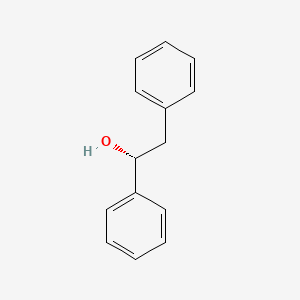

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVCNOKWAMIP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41822-67-7 | |

| Record name | 1,2-Diphenylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041822677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIPHENYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EAH16R39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-1,2-Diphenylethanol for Researchers and Drug Development Professionals

Abstract

(R)-1,2-Diphenylethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block and chiral auxiliary in the synthesis of complex molecular entities. Its stereochemically defined structure is crucial for the efficacy of various therapeutic agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to obtain this valuable compound in high enantiopurity. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative analyses of three core strategies: asymmetric reduction of prochiral ketones, enantioselective addition of organometallic reagents to benzaldehyde, and innovative biocatalytic transformations. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and actionable insights into the synthesis of this compound.

Introduction: The Significance of this compound

Chiral alcohols are fundamental components in a vast array of biologically active molecules. The specific three-dimensional arrangement of substituents around a stereocenter can dramatically influence a molecule's pharmacological profile, including its binding affinity to target receptors and its metabolic fate. This compound, with its vicinal phenyl and hydroxyl groups, represents a privileged structural motif. Its importance is underscored by its role as a precursor to various pharmaceuticals, including certain antiviral and anticancer agents. The ability to synthesize this compound with high enantiomeric excess (e.e.) is therefore a critical objective in synthetic organic chemistry.

This guide moves beyond a simple recitation of methods. It aims to provide a causal understanding of why certain synthetic choices are made, empowering the reader to not only replicate but also adapt and troubleshoot these advanced chemical transformations.

Pathway I: Asymmetric Reduction of Prochiral Ketones

One of the most direct and widely employed strategies for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, the logical precursor is 2-hydroxy-1,2-diphenylethanone (benzoin). The core challenge lies in delivering a hydride to one specific face of the carbonyl group, a feat accomplished with remarkable elegance by chiral catalysts.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[1] It utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in conjunction with a borane source like borane-tetrahydrofuran complex (BH₃•THF).[2]

Causality and Mechanistic Insight: The success of the CBS reduction hinges on the formation of a rigid, chiral complex between the oxazaborolidine catalyst and borane. The nitrogen atom of the catalyst acts as a Lewis base, coordinating to the borane (a Lewis acid). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which in turn coordinates to the carbonyl oxygen of the ketone substrate.[3] This ternary complex adopts a highly organized, chair-like six-membered transition state. The chiral scaffold of the oxazaborolidine sterically shields one face of the ketone, directing the hydride transfer from the coordinated borane to the less hindered face, thus ensuring high enantioselectivity.

Representative Experimental Protocol (Adapted for Acetophenone): While a specific protocol for benzoin is not detailed in the provided sources, the following procedure for acetophenone, a closely related substrate, illustrates the general methodology.[2][4]

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents).

-

Add anhydrous tetrahydrofuran (THF), followed by trimethylborate (0.055 equivalents). Stir the solution at room temperature for 30 minutes.

-

Add a 1.0 M solution of borane-THF complex (1.0 equivalent).

-

Slowly, over a period of at least 10 minutes, add a solution of the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous THF.

-

Stir the reaction mixture for 30 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, careful addition of methanol.

-

The product is then isolated through standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), followed by purification via column chromatography.

Performance Data:

| Ketone Substrate | Catalyst | Reducing Agent | Yield (%) | e.e. (%) (Configuration) | Reference |

| Acetophenone | (S)-CBS Catalyst | BH₃•THF | >95 | 96 (R) | [4] |

| 1-Tetralone | (S)-CBS Catalyst | BH₃•THF | 92 | 94 (R) | [4] |

| 2-Chloroacetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH₃•THF | 91 | 98 (S) | [4] |

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones.[5][6] These reactions typically employ ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, and a chiral diamine ligand.[7] Asymmetric transfer hydrogenation offers the practical advantage of using a hydrogen source like a formic acid/triethylamine mixture or isopropanol, avoiding the need for high-pressure hydrogen gas.[8]

Causality and Mechanistic Insight: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism. The ruthenium center, the chiral diphosphine, and the diamine ligand all play crucial roles. The substrate coordinates to the ruthenium, and the N-H group on the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone. This interaction not only activates the ketone towards reduction but also rigidly orients it within the chiral environment of the catalyst. The hydride is then delivered from the ruthenium center to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. In the case of benzoin reduction, a dynamic kinetic resolution can occur, where the chiral catalyst selectively reduces one enantiomer of the rapidly racemizing benzoin, allowing for a theoretical yield of up to 100% of a single diastereomer of the hydrobenzoin product.[7]

Representative Experimental Protocol (for (R,R)-Hydrobenzoin from Benzil): This protocol details the synthesis of the diol, which is a closely related structure.

-

In a suitable reaction vessel, charge triethylamine and cool to approximately 4°C in an ice bath.

-

Slowly add formic acid to the cooled triethylamine.

-

To this formic acid/triethylamine mixture at ambient temperature, add racemic benzoin, the chiral ruthenium catalyst (e.g., RuCl), and dry dimethylformamide (DMF).

-

Stir the reaction mixture at 40°C for 24-48 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to 0°C and add water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to yield optically pure (R,R)-hydrobenzoin.

Performance Data:

| Substrate | Catalyst | H-Source | Yield (%) | e.e. (%) (Configuration) | Reference |

| rac-Benzoin | RuCl | HCOOH/NEt₃ | 87 | >99 (R,R) | [9] |

| Benzil | RuCl | HCOOH/NEt₃ | 82 | 100 (R,R) | [10] |

| α-Hydroxyacetophenone | Cp*Ir(OTf)[(S,S)-MsDPEN] | H₂ (10 atm) | 97 | 96 (R) | [11] |

Pathway II: Enantioselective Addition to Benzaldehyde

An alternative and fundamental approach to constructing the C-C bond and the stereocenter simultaneously is the enantioselective addition of a phenyl nucleophile to benzaldehyde. This strategy relies on a chiral ligand or catalyst to control the facial selectivity of the addition to the prochiral aldehyde.

Causality and Mechanistic Insight: In this pathway, a chiral ligand, often an amino alcohol, coordinates to the organometallic reagent (e.g., a Grignard reagent or an organozinc species). This coordination creates a chiral environment around the metal center. The aldehyde then coordinates to this chiral complex, and the steric and electronic properties of the ligand dictate the trajectory of the nucleophilic attack of the phenyl group onto the carbonyl carbon. The choice of solvent is critical, as coordinating solvents can compete with the chiral ligand, potentially diminishing the enantioselectivity.[12]

Representative Experimental Protocol (General Procedure): This is a generalized protocol; the specific chiral ligand is key to achieving high enantioselectivity.[12]

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of ephedrine or 2-aminobutanol) and benzaldehyde (1.0 mmol) in an anhydrous, non-coordinating solvent like toluene at -78°C.

-

Slowly add a solution of Phenylmagnesium bromide (typically in ether, but solvent exchange may be necessary) to the reaction mixture.

-

Stir the reaction at -78°C for several hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Performance Data: The enantioselectivities for Grignard additions are highly dependent on the specific ligand used and reaction conditions. Data often shows moderate success.

| Aldehyde | Grignard Reagent | Chiral Ligand | Yield (%) | e.e. (%) (Configuration) | Reference |

| Benzaldehyde | PrMgBr | (-)-N-propylephedrine | High | 40 (S) | [1] |

| 4-Nitrobenzaldehyde | Phenylboronic Acid/ZnEt₂ | Chiral Salan Ligand L6 | 95 | 83 (Not specified) | [13] |

Pathway III: Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild reaction conditions.[14][15] The use of whole microbial cells or isolated enzymes (ketoreductases, alcohol dehydrogenases) can provide direct access to highly enantiopure chiral alcohols.

Causality and Mechanistic Insight: Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), possess intricate three-dimensional active sites that are inherently chiral. When a prochiral ketone enters the active site, it is precisely oriented through a series of non-covalent interactions (hydrogen bonding, hydrophobic interactions, etc.). A hydride, delivered from a cofactor like NADPH or NADH, is then transferred to the carbonyl carbon from a specific face, dictated by the enzyme's structure. This results in the formation of a single enantiomer of the alcohol product with often near-perfect enantioselectivity. Whole-cell systems are particularly advantageous as they contain the necessary machinery to regenerate the expensive cofactors in situ, typically by using a simple co-substrate like glucose.[10]

Representative Experimental Protocol (Reduction of 2-Hydroxy-1-phenylethanone): This protocol is based on the use of Saccharomyces cerevisiae for the synthesis of (R)-phenyl-1,2-ethanediol.[16]

-

Cultivate the selected microbial strain (e.g., Saccharomyces cerevisiae JUC15) in an appropriate growth medium until a desired cell density is reached.

-

Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Prepare the biotransformation medium containing the buffer, a cofactor regeneration source (e.g., glucose), and the resuspended microbial cells.

-

Add the substrate, 2-hydroxy-1-phenylethanone (HPE), to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible solvent to improve solubility.

-

Incubate the reaction mixture under controlled conditions (e.g., 30°C, 150 rpm shaking).

-

Monitor the reaction progress by sampling the mixture and analyzing by HPLC or GC.

-

After the reaction is complete, separate the cells by centrifugation.

-

Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract, evaporate the solvent, and purify the product if necessary.

Performance Data:

| Substrate | Biocatalyst | Yield (%) | e.e. (%) (Configuration) | Reference |

| 2-Hydroxy-1-phenylethanone | Saccharomyces cerevisiae JUC15 | 71 (at 20 g/L substrate) | >99.9 (R) | [16] |

| Acetophenone | Neofusicoccum parvum BYEF07 | 78 | 96 (R) | [17] |

| rac-Styrene Oxide | S. tuberosum & A. radiobacter EHs | 100 | 98 (R) | [18] |

Purification and Analysis

Regardless of the synthetic pathway chosen, the final product must be purified and its enantiomeric purity must be verified.

-

Purification: Standard column chromatography on silica gel is typically sufficient to remove catalysts, unreacted starting materials, and achiral byproducts.

-

Enantiomeric Excess (e.e.) Determination: The most reliable method for determining the enantiomeric excess of this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[19][20] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are particularly effective. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.[19]

Comparative Analysis and Conclusion

Each synthetic pathway to this compound offers a unique set of advantages and disadvantages, making the optimal choice dependent on the specific requirements of the researcher, such as scale, cost, available equipment, and desired purity.

| Pathway | Advantages | Disadvantages | Best Suited For |

| CBS Reduction | High e.e., broad substrate scope, predictable stereochemistry. | Requires stoichiometric borane, anhydrous conditions, catalyst can be expensive. | Versatile lab-scale synthesis where high predictability is valued. |

| Noyori Hydrogenation | Extremely high e.e. and turnover numbers (TONs), applicable to large scale. | Requires specialized high-pressure equipment (for hydrogenation), catalysts contain precious metals (Ru, Ir). | Industrial-scale production and applications requiring the highest enantiopurity. |

| Enantioselective Addition | Forms C-C and C-O bonds simultaneously. | Can have moderate enantioselectivity, sensitive to reaction conditions, Grignard reagents can be difficult to handle. | Rapid construction of the molecular backbone when moderate e.e. is acceptable or further optimization is possible. |

| Biocatalysis | Extremely high selectivity, mild and safe (aqueous) conditions, environmentally friendly ("green"), no precious metals. | Substrate scope can be limited, requires expertise in microbiology/biochemistry, reaction times can be longer. | Green chemistry initiatives, synthesis of high-value pharmaceuticals where sustainability and selectivity are paramount. |

References

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). National Center for Biotechnology Information. [Link]

-

Enantioselective Addition of Grignard Reagents to Aldehydes. (n.d.). MDPI. [Link]

-

Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. (n.d.). ResearchGate. [Link]

-

CBS reduction of acetophenone followed by 11B NMR. (2021). Magritek. [Link]

-

Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. (n.d.). De Gruyter. [Link]

-

Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station. [Link]

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022). National Center for Biotechnology Information. [Link]

-

Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability. (2010). PubMed. [Link]

-

Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. (n.d.). ResearchGate. [Link]

-

Enantioselective Addition of Grignard Reagents to Aldehydes. (n.d.). ResearchGate. [Link]

-

Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

-

Grignard Reaction of an Epoxide: A Mechanistic Study. (n.d.). ACS Publications. [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Center for Biotechnology Information. [Link]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (n.d.). National Center for Biotechnology Information. [Link]

-

Noyori asymmetric hydrogenation. (n.d.). SlideShare. [Link]

-

Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. (n.d.). ResearchGate. [Link]

-

Modern Biocatalytic Ketone Reduction. (n.d.). ResearchGate. [Link]

-

Enantioconvergent Production of (R)-1-phenyl-1,2-ethanediol From Styrene Oxide by Combining the Solanum Tuberosum and an Evolved Agrobacterium Radiobacter AD1 Epoxide Hydrolases. (2006). PubMed. [Link]

-

Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. (n.d.). National Center for Biotechnology Information. [Link]

-

Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. (2016). PubMed. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2’-Bispyrrolidine-Based Salan Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

A Comprehensive Technical Guide to the Physical Properties of (R)-1,2-Diphenylethanol

Introduction

(R)-1,2-Diphenylethanol, also known as (R)-(-)-Benzylphenylcarbinol, is a high-value chiral secondary alcohol. Its molecular framework is a significant motif in medicinal chemistry and serves as a critical precursor in the synthesis of numerous biologically active compounds and active pharmaceutical ingredients (APIs).[1] The enantiopure (R)-form is of particular strategic importance as a chiral building block and intermediate in modern asymmetric synthesis. Notably, it is a key intermediate in the synthesis of certain HIV protease inhibitors, such as Amprenavir, which are crucial in antiretroviral therapy.[1]

This technical guide provides researchers, scientists, and drug development professionals with a consolidated, in-depth resource on the essential physical properties of this compound. We will delve into its fundamental molecular characteristics, the defining chiroptical properties that distinguish it from its enantiomer, and the spectroscopic data required for its unambiguous structural confirmation. Furthermore, this guide furnishes detailed, field-proven protocols for the analytical techniques discussed, grounding theoretical knowledge in practical, validated application.

Section 1: Fundamental Molecular and Physical Properties

The foundational physical and chemical identifiers for this compound are summarized below. These properties are fundamental for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1,2-diphenylethanol | N/A |

| Synonyms | (R)-(-)-1,2-Diphenylethanol, (R)-(-)-Benzylphenylcarbinol | N/A |

| CAS Number | 41822-67-7 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | White crystalline solid | N/A |

| Melting Point | ~198°C (for R-enantiomer) 67°C (for racemate, CAS 614-29-9) | [1][3] |

| Boiling Point | ~308.1°C at 760 mmHg | [1] |

| Solubility | Soluble in most organic solvents; Slightly soluble in Chloroform and Methanol | N/A |

Note on Melting Point: A significant difference is reported between the melting point of the enantiopure compound and its racemic mixture. While enantiomers typically have identical melting points, the racemate can form a distinct crystal lattice (a racemic compound) with a different melting point. The value of ~198°C for the (R)-enantiomer should be confirmed experimentally.

Section 2: Chiroptical Properties - The Defining Characteristic

The most critical physical property that differentiates this compound from its (S)-enantiomer is its interaction with plane-polarized light. This property, known as optical activity, is the definitive measure of a sample's enantiomeric identity and purity.

Expertise & Rationale

In the context of drug development and asymmetric synthesis, confirming the absolute stereochemistry and enantiomeric excess (% ee) is non-negotiable. Polarimetry is the cornerstone technique for this purpose. The sign of the specific rotation, positive (+) or negative (-), directly indicates which enantiomer is present. This compound is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).[1][4] The magnitude of this rotation is directly proportional to the concentration of the sample and its enantiomeric purity. A racemic mixture, containing a 50:50 ratio of (R) and (S) enantiomers, will exhibit no optical rotation.

| Parameter | Value | Conditions |

| Specific Rotation [α] | Negative (-) | Typically measured at 20°C or 25°C using the sodium D-line (589 nm). The solvent and concentration must be specified (e.g., c=1, CHCl₃). |

Protocol 1: Determination of Specific Rotation via Polarimetry

This protocol outlines a self-validating system for the accurate measurement of optical rotation.

Objective: To determine the specific rotation of a sample of this compound.

Materials:

-

Analytical Balance (4-decimal places)

-

Volumetric flask (e.g., 10.00 mL, Class A)

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm length)

-

Sample of this compound

-

High-purity solvent (e.g., HPLC-grade Chloroform or Ethanol)

Methodology:

-

Solution Preparation (Trustworthiness Pillar):

-

Accurately weigh approximately 100 mg of the sample and record the mass (m) precisely.

-

Quantitatively transfer the solid to a 10.00 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and fill to the mark. Ensure complete dissolution and thermal equilibrium with the laboratory environment. The precision of this step is paramount as the concentration (c) in g/mL is a critical variable in the final calculation.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to stabilize.[5]

-

Fill the polarimeter cell with the pure solvent (blank). Ensure no air bubbles are in the light path.

-

Place the blank cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution, then discard the rinsing.

-

Fill the cell with the sample solution, again ensuring no bubbles are present.

-

Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings (e.g., 3-5) and average them to minimize random error.

-

-

Calculation:

-

Calculate the specific rotation [α] using the following formula: [α] = α / (c * l) Where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length of the cell in decimeters (dm) (typically 1 dm)

-

-

Visualization: Polarimetry Workflow

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-1,2-Diphenylethanol

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule (R)-1,2-Diphenylethanol (CAS: 23245-10-5). As a molecule of interest in asymmetric synthesis and pharmaceutical research, its unambiguous structural confirmation is paramount. This document outlines field-proven protocols for data acquisition, presents a detailed interpretation of the spectral data, and explains the causal relationships between molecular structure and spectroscopic output. All data presented herein is contextualized with authoritative references to ensure scientific integrity and reproducibility. While data for the specific (R)-enantiomer is detailed, the spectroscopic information provided is largely representative of the racemic mixture (CAS: 614-29-9) in achiral environments.

Introduction: The Importance of Spectroscopic Verification

This compound is a chiral alcohol featuring two phenyl rings and a hydroxyl group attached to a stereocenter. Its molecular formula is C₁₄H₁₄O, and it has a molecular weight of approximately 198.26 g/mol .[1][2] The precise spatial arrangement of its functional groups makes it a valuable chiral auxiliary and a building block in the synthesis of more complex molecules. Consequently, rigorous spectroscopic analysis is not merely a procedural step but a necessary validation of stereochemical and structural integrity.

This guide serves as a practical resource for researchers, offering a synthesized repository of the expected spectroscopic signatures for this compound.

General Spectroscopic Workflow

The reliable characterization of a chemical entity like this compound follows a standardized yet flexible workflow. The objective is to gather orthogonal data points that, in concert, provide an unambiguous structural assignment.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive information on the number and connectivity of protons and carbons.

Molecular Structure for NMR Assignment

Caption: Structure of 1,2-Diphenylethanol with key atoms numbered.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing power for moderately polar organics and its well-characterized residual solvent peak (¹H ≈ 7.26 ppm, ¹³C ≈ 77.16 ppm).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

¹H NMR Data & Interpretation

The ¹H NMR spectrum of 1,2-Diphenylethanol is characterized by three main regions: the aromatic protons, the methine proton (H₇), and the methylene protons (H₈).

Table 1: ¹H NMR Data for 1,2-Diphenylethanol in CDCl₃

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic (10H) | 7.10 - 7.40 | Multiplet (m) | 10H | - |

| H₇ (CH-OH) | 4.85 | Doublet of Doublets (dd) | 1H | J = 8.1, 4.5 |

| H₈ₐ (CH₂) | 3.10 | Doublet of Doublets (dd) | 1H | J = 13.5, 4.5 |

| H₈ₑ (CH₂) | 2.95 | Doublet of Doublets (dd) | 1H | J = 13.5, 8.1 |

| OH | ~2.1 (variable) | Broad Singlet (br s) | 1H | - |

(Note: Data synthesized from publicly available spectra for 1,2-diphenylethanol, such as those on SpectraBase.)[4]

Interpretation Insights:

-

Aromatic Region (δ 7.10-7.40): The complex multiplet integrating to 10 protons is characteristic of the two unsubstituted phenyl rings.

-

Methine Proton H₇ (δ 4.85): This proton is adjacent to both the hydroxyl group and the chiral center, causing it to be deshielded. It appears as a doublet of doublets because it couples to the two diastereotopic protons on the adjacent carbon (H₈ₐ and H₈ₑ).

-

Methylene Protons H₈ (δ 3.10, 2.95): The two protons on C₈ are diastereotopic because they are adjacent to a stereocenter (C₇). This magnetic inequivalence means they have different chemical shifts and couple to each other (geminal coupling, J ≈ 13.5 Hz) and differently to the methine proton H₇ (vicinal coupling, J = 8.1 Hz and 4.5 Hz). This complex splitting pattern is a hallmark of this structure. The relationship between vicinal coupling constants and dihedral angles is described by the Karplus relationship.[5]

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 1,2-Diphenylethanol in CDCl₃

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C₇) | 75.8 |

| CH₂ (C₈) | 46.5 |

| Aromatic C (Quaternary) | 142.5, 138.1 |

| Aromatic CH | 128.6, 128.4, 128.0, 127.6, 126.5, 125.9 |

(Note: Data synthesized from publicly available spectra for 1,2-diphenylethanol.)[1]

Interpretation Insights:

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C₇) is observed around δ 75.8 ppm, a typical range for a secondary alcohol. The methylene carbon (C₈) appears further upfield at δ 46.5 ppm.

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region (δ 125-143 ppm), consistent with the two phenyl groups having different electronic environments relative to the ethyl chain. Two quaternary carbon signals represent the ipso-carbons of the phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key groups like the hydroxyl (-OH) and aromatic rings.

Experimental Protocol: IR

-

Sample Preparation: As 1,2-Diphenylethanol is a solid at room temperature[5], the spectrum can be obtained using either the KBr pellet method or as a neat melt between two salt plates (NaCl or KBr).

-

Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

IR Data & Interpretation

Table 3: Key IR Absorptions for 1,2-Diphenylethanol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3400 | O-H | Stretch | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium |

| 2950-2850 | C-H (Aliphatic) | Stretch | Medium |

| ~1600, ~1495, ~1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| ~1060 | C-O | Stretch | Strong |

| ~750, ~700 | C-H (Aromatic) | Out-of-plane bend | Strong |

(Note: Frequencies are typical for this class of compound and based on data from public databases.)[1]

Interpretation Insights:

-

O-H Stretch (~3400 cm⁻¹): The most prominent feature is the strong, broad absorption centered around 3400 cm⁻¹, which is the classic signature of a hydrogen-bonded hydroxyl group.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the ethyl bridge.

-

Aromatic Ring Vibrations: The sharp peaks around 1600-1450 cm⁻¹ are due to C=C stretching within the phenyl rings. The strong absorptions at ~750 and 700 cm⁻¹ are indicative of monosubstituted benzene rings.

-

C-O Stretch (~1060 cm⁻¹): A strong peak in the fingerprint region around 1060 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like this.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., a quadrupole).

MS Data & Fragmentation Analysis

The molecular ion (M⁺˙) for 1,2-Diphenylethanol is expected at m/z = 198.

Table 4: Major Fragments in the EI Mass Spectrum of 1,2-Diphenylethanol

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 198 | [C₁₄H₁₄O]⁺˙ (M⁺˙) | Low |

| 180 | [M - H₂O]⁺˙ | Moderate |

| 107 | [C₇H₇O]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

| 79 | [C₆H₇]⁺ | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

(Note: Fragmentation data synthesized from MassBank and PubChem.)[1]

Proposed Fragmentation Pathway:

Caption: Simplified EI-MS fragmentation pathway for 1,2-Diphenylethanol.

Interpretation Insights:

-

Molecular Ion (m/z 198): The molecular ion peak is often weak for alcohols due to facile fragmentation.

-

Dehydration (m/z 180): A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 180.

-

Alpha-Cleavage (m/z 107): The most significant fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). This is a highly favorable process as it results in the formation of a stable, resonance-stabilized oxonium ion, [PhCHOH]⁺, at m/z 107. This is often the base peak.

-

Further Fragmentation (m/z 79 and 91): The fragment at m/z 107 can lose carbon monoxide (CO) to form the [C₆H₇]⁺ ion at m/z 79.[2] The cleavage can also generate a benzyl radical and a tropylium cation ([C₇H₇]⁺) at m/z 91.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent structural portrait. The ¹H NMR spectrum is defined by its diastereotopic methylene protons, the ¹³C NMR confirms the 8 unique carbon environments, the IR spectrum clearly indicates the hydroxyl and aromatic functionalities, and the mass spectrum shows a characteristic fragmentation pattern dominated by alpha-cleavage. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this important chiral molecule.

References

-

PubChem. (n.d.). 1,2-Diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Diphenylethanol. John Wiley & Sons, Inc. Retrieved from [Link]

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Calgary. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1,2-Diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1,2-Diphenylethanol Enantiomers

This guide provides a comprehensive technical overview of the stereoisomers of 1,2-Diphenylethanol, tailored for researchers, scientists, and professionals in drug development. We will explore the fundamental principles of its chirality, methods for enantiomeric resolution, detailed characterization protocols, and applications in modern synthesis.

The Foundation: Chirality in 1,2-Diphenylethanol

1,2-Diphenylethanol (C₁₄H₁₄O) possesses a single stereogenic center at the carbon atom bearing the hydroxyl group (C1).[1][2] This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-1,2-Diphenylethanol and (S)-1,2-Diphenylethanol.[3]

The designation of (R) and (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6] For 1,2-Diphenylethanol:

-

Priority 1: The hydroxyl (-OH) group (highest atomic number directly attached).

-

Priority 2: The phenyl group directly attached to the chiral carbon (-C₆H₅).

-

Priority 3: The benzyl group (-CH₂C₆H₅).

-

Priority 4: The hydrogen atom (-H).

When the molecule is oriented with the lowest priority group (H) pointing away from the viewer, a clockwise arrangement of priorities 1-2-3 denotes the (R)-enantiomer, while a counter-clockwise arrangement denotes the (S)-enantiomer.[4][5]

Sources

- 1. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (s)-1,2-Diphenylethanol | C14H14O | CID 1379021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. study.com [study.com]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2-Diphenylethanol: Synthesis, Properties, and Applications in Chemical Research

This technical guide provides a comprehensive overview of 1,2-diphenylethanol, a chiral alcohol with significant applications in organic synthesis and as a precursor for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, purification, and characterization.

Introduction to 1,2-Diphenylethanol

1,2-Diphenylethanol, also known as benzylphenylcarbinol, is an aromatic alcohol featuring two phenyl groups attached to an ethanol backbone. Its structure possesses a stereocenter at the carbon bearing the hydroxyl group, leading to the existence of (R)- and (S)-enantiomers. This chirality is of particular interest in medicinal chemistry, where the stereochemistry of a molecule can significantly influence its biological activity.[1] This guide will delve into the essential technical aspects of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 1,2-diphenylethanol is fundamental for its handling, synthesis, and purification. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 614-29-9 (for the racemic mixture) | [2] |

| Molecular Formula | C₁₄H₁₄O | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 65-67 °C | |

| Boiling Point | 321-323 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water. | |

| Density | Approximately 1.09 g/cm³ |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1,2-diphenylethanol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include multiplets for the aromatic protons of the two phenyl groups, a doublet for the benzylic proton adjacent to the hydroxyl group, a doublet for the other benzylic proton, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration).[3][4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the aromatic carbons, the two aliphatic carbons of the ethanol backbone, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.[4][5]

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H and C=C stretching vibrations are also expected.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Synthesis of 1,2-Diphenylethanol

1,2-Diphenylethanol can be synthesized through various routes. Two common and reliable methods are the reduction of benzoin and the Grignard reaction.

Synthesis via Reduction of Benzoin

This method involves the reduction of the ketone functionality in benzoin to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6]

-

Dissolution: In a suitable round-bottom flask, dissolve benzoin in ethanol. The choice of ethanol as a solvent is due to its ability to dissolve both the starting material and the reducing agent.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions. The portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8] A spot of the reaction mixture is compared with a spot of the starting material (benzoin). The reaction is complete when the benzoin spot disappears.

-

Quenching: After the reaction is complete, cautiously add dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters. This step should be performed in an ice bath as it is also exothermic.[6]

-

Work-up: Add water to the reaction mixture to precipitate the crude 1,2-diphenylethanol. The product can then be collected by vacuum filtration.

Caption: Workflow for the synthesis of 1,2-Diphenylethanol via reduction of benzoin.

Synthesis via Grignard Reaction

The Grignard reaction offers a versatile method for forming carbon-carbon bonds. For the synthesis of 1,2-diphenylethanol, a Grignard reagent, such as phenylmagnesium bromide, can be reacted with an appropriate electrophile like styrene oxide or phenylacetaldehyde. A common approach involves the reaction of benzylmagnesium chloride with benzaldehyde.[9]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride in anhydrous diethyl ether from the dropping funnel. The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water.[10]

-

Reaction with Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise. This reaction is exothermic and should be controlled by the rate of addition.[11]

-

Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and precipitate magnesium salts.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 1,2-diphenylethanol.

Caption: Workflow for the Grignard synthesis of 1,2-Diphenylethanol.

Purification of 1,2-Diphenylethanol

The crude product obtained from synthesis usually contains unreacted starting materials and byproducts. Purification is essential to obtain a high-purity sample for further applications.

Recrystallization

Recrystallization is a common technique for purifying solid compounds based on differences in solubility.[12]

-

Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often effective for 1,2-diphenylethanol.[13]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution. Using the minimum amount of solvent is key to maximizing the yield.[14]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[15]

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering impurities.[12]

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Column Chromatography

For more challenging separations or to obtain very high purity, column chromatography is the method of choice.[16]

-

Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent (mobile phase) is chosen based on the polarity of the compound and impurities, often determined by preliminary TLC analysis. A mixture of hexane and ethyl acetate is a good starting point.[17]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[18]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[19]

-

Elution: Pass the eluent through the column and collect fractions. The components of the mixture will separate based on their affinity for the stationary phase.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure 1,2-diphenylethanol.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Applications in Drug Development and Organic Synthesis

1,2-Diphenylethanol serves as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications.

Precursor to Anti-inflammatory Agents

Research has shown that derivatives of 1,2-diphenylethanol exhibit topical anti-inflammatory activity.[20] The core structure of 1,2-diphenylethanol can be chemically modified to synthesize a library of compounds for screening and structure-activity relationship (SAR) studies.

A Scaffold for Tamoxifen Analogs

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer.[21] The 1,1,2-triphenylethylene core of Tamoxifen can be conceptually derived from a 1,2-diphenylethanol scaffold. Synthetic strategies towards Tamoxifen and its analogs can involve intermediates that are structurally related to 1,2-diphenylethanol, highlighting its potential as a starting material or a key intermediate in the synthesis of this important class of drugs.[22][23][24]

Chiral Auxiliary and Building Block

Due to its chiral nature, enantiomerically pure forms of 1,2-diphenylethanol are valuable in asymmetric synthesis. They can be used as chiral auxiliaries to control the stereochemistry of reactions or as chiral building blocks for the synthesis of enantiopure target molecules. The separation of the enantiomers of 1,2-diphenylethanol can be achieved through various methods, including enzymatic resolution or chiral chromatography.[25][26][27]

Conclusion

1,2-Diphenylethanol is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an important tool for researchers. The ability to access its enantiomers further enhances its utility as a chiral building block for the development of new therapeutic agents. This guide has provided a detailed overview of the key technical aspects of 1,2-diphenylethanol, from its synthesis and purification to its potential applications, serving as a valuable resource for scientists and professionals in the field.

References

-

Procedure Reduction of Benzoin | Writing in Biology. (2019, March 27). Retrieved from [Link]

-

Outline a synthetic pathway for preparing each of the following compounds, using the Grignard reaction and starting with benzene or toluene - Homework.Study.com. Retrieved from [Link]

-

Benzoin Reduction Via Sodium Borohydride | PDF | Thin Layer Chromatography - Scribd. Retrieved from [Link]

-

2004 Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. Retrieved from [Link]

-

Reduction of Benzoin | Writing in Biology. (2019, March 30). Retrieved from [Link]

-

Fryer, R. I., Boris, A., Earley, J. V., & Reeder, E. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Journal of Medicinal Chemistry, 20(10), 1268–1272. [Link]

-

Benzoin Reduction Mechanism | Writing in Biology. (2018, November 4). Retrieved from [Link]

-

Recrystallization. Retrieved from [Link]

-

Recrystallization. Retrieved from [Link]

- CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents.

-

Spectral Assignments and Reference Data - CONICET. Retrieved from [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

-

Experiment 2: Recrystallization. Retrieved from [Link]

-

3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Recrystallization1. Retrieved from [Link]

-

An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed. Retrieved from [Link]

-

Column chromatography. Retrieved from [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC - NIH. Retrieved from [Link]

-

Enantioselective recognition and separation of racemic 1-phenylethanol by a pair of 2D chiral coordination polymers - PubMed. Retrieved from [Link]

-

1,2-Diphenylethanol - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol - ResearchGate. Retrieved from [Link]

-

Solved 1H and 13C NMR spectra of both products from this | Chegg.com. Retrieved from [Link]

-

SYNTHESIS OF C-RING AZA-ANALOGUES OF TAMOXIFEN. Retrieved from [Link]

-

Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I - Moodle@Units. Retrieved from [Link]

-

Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

-

Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - NIH. Retrieved from [Link]

-

Synthesis of tamoxifen and its analogues. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Chiral HPLC Separations - Phenomenex. Retrieved from [Link]

-

2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed. Retrieved from [Link]

-

Tamoxifen: A Synthetic Overview | Request PDF - ResearchGate. Retrieved from [Link]

-

Chemists find new way of creating the building blocks of many drugs - Phys.org. Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

【4K】-- Column Chromatography (Purification) - YouTube. Retrieved from [Link]

-

1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem. Retrieved from [Link]

-

N-Methyl-1,2-diphenylethylamine hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 5. rsc.org [rsc.org]

- 6. Benzoin Reduction Mechanism | Writing in Biology [bcrc.bio.umass.edu]

- 7. scribd.com [scribd.com]

- 8. Reduction of Benzoin | Writing in Biology [bcrc.bio.umass.edu]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Purification [chem.rochester.edu]

- 18. researchgate.net [researchgate.net]

- 19. orgsyn.org [orgsyn.org]

- 20. 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enantioselective recognition and separation of racemic 1-phenylethanol by a pair of 2D chiral coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Understanding the chiral properties of 1,2-Diphenylethanol

An In-Depth Technical Guide to the Chiral Properties of 1,2-Diphenylethanol

Foreword: The Significance of a Single Stereocenter

In the landscape of modern drug development and asymmetric synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. A single chiral center can dictate the difference between a potent therapeutic agent and an inert or even harmful molecule. 1,2-Diphenylethanol, with its deceptively simple structure, serves as a quintessential model and a valuable chiral building block for more complex molecular architectures. Its two enantiomers, (R)- and (S)-1,2-diphenylethanol, are critical precursors for chiral ligands, auxiliaries, and pharmaceutical intermediates.[1][2] This guide provides a comprehensive exploration of the synthesis, resolution, characterization, and application of enantiopure 1,2-Diphenylethanol, grounded in established methodologies and field-proven insights for the practicing scientist.

The Molecular Architecture: Understanding the Enantiomers of 1,2-Diphenylethanol

1,2-Diphenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C1). This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1,2-diphenylethanol and (S)-1,2-diphenylethanol.

Caption: The (S) and (R) enantiomers of 1,2-Diphenylethanol.

While possessing identical physical properties such as melting point and boiling point, enantiomers exhibit distinct behavior when interacting with other chiral entities or with plane-polarized light, a property known as optical activity.[3] This distinction is paramount in biological systems, where interactions are governed by the high stereospecificity of enzymes and receptors.

Strategic Pathways to Enantiopurity

Achieving an enantiomerically pure or enriched form of 1,2-diphenylethanol is the primary challenge for its practical application. Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Caption: Primary strategies for obtaining enantiopure 1,2-Diphenylethanol.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor, most commonly through the reduction of 1,2-diphenylethanone (deoxybenzoin). Biocatalysis has emerged as a powerful, green, and highly selective methodology.[1]

This protocol details the use of a whole-cell biocatalyst for the stereoselective reduction of 1,2-diphenylethanone to this compound.[1]

Objective: To synthesize this compound with high conversion and high enantiomeric excess (ee).

Materials:

-

1,2-diphenylethanone (Substrate)

-

Lactobacillus paracasei BD87E6 (Biocatalyst)

-

Glucose (Co-substrate for cofactor regeneration)

-

Phosphate Buffer (pH 6.0)

-

Ethyl Acetate (Extraction solvent)

-

Anhydrous Sodium Sulfate (Drying agent)

Step-by-Step Methodology:

-

Culture Preparation: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium until the optimal cell density is reached. Harvest cells via centrifugation and wash with phosphate buffer (pH 6.0).

-

Reaction Setup: In a sterile reaction vessel, suspend the harvested cells in the phosphate buffer. Add glucose to facilitate the in-situ regeneration of the NADH/NADPH cofactor, which is essential for the reductase enzymes.

-

Expert Insight: Whole-cell systems are often preferred over isolated enzymes as they eliminate the need for costly addition and regeneration of cofactors (like NADPH), making the process more economically viable and scalable.[4] The cell's own metabolic machinery handles cofactor recycling.

-

-

Substrate Addition: Add 1,2-diphenylethanone to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 31°C) with controlled agitation (e.g., 134 rpm) for a predetermined period (e.g., 48 hours).[1]

-

Reaction Quenching & Extraction: Terminate the reaction by centrifuging to remove the cells. Extract the supernatant with ethyl acetate (3x volumes).

-

Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Self-Validation:

-

Purify the crude product using column chromatography (silica gel).

-

Confirm the structure of the product via ¹H NMR and ¹³C NMR spectroscopy.

-

Crucially, determine the enantiomeric excess (ee) and conversion rate using chiral HPLC analysis (see Section 3.1). A successful synthesis will yield the (R)-enantiomer with >99% ee and >99% conversion.[1]

-

Chiral Resolution: Separating a Racemic Mixture

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.[5][6] Enzymatic kinetic resolution (EKR) using lipases is particularly effective for alcohols.

While this example uses the closely related 1-phenylethanol, the principle is directly applicable to 1,2-diphenylethanol. The lipase selectively acylates one enantiomer.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Characterization and Analysis: Quantifying Chirality

The synthesis of an enantiopure compound is meaningless without robust analytical methods to verify its stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee).[7][8] The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]

Objective: To separate the (R) and (S) enantiomers of 1,2-diphenylethanol and calculate the ee of a synthesized sample.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase Column (e.g., Polysaccharide-based CSP like Lux Cellulose-3 or a similar phase)[7]

-

Mobile Phase: A mixture of n-heptane and 2-propanol (isopropanol) is common. Small amounts of additives like trifluoroacetic acid may be used to improve peak shape.[7][10]

-

Sample: Racemic standard of 1,2-diphenylethanol and the synthesized sample, each dissolved in the mobile phase (~1 mg/mL).

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase (e.g., n-heptane/2-propanol 98.7:1.3 v/v) and degas thoroughly to prevent bubbles.[7]

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 15°C) until a stable baseline is achieved on the detector.[7]

-

Trustworthiness: A stable baseline is critical for accurate integration of peak areas. Equilibration may take 30-60 minutes or longer.

-

-

Standard Injection: Inject the racemic (50:50) standard. This confirms the column is performing correctly and establishes the retention times for the (R) and (S) enantiomers. Two well-resolved peaks of approximately equal area should be observed.

-

Sample Injection: Inject the filtered, synthesized sample using the same method.

-

Data Analysis:

-

Record the chromatogram. Identify the peaks corresponding to the (R) and (S) enantiomers based on the standard run.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the two enantiomer peaks.

-

| Parameter | Condition (Example) [7] | Rationale |

| Chiral Stationary Phase | Lux Cellulose-3 | Polysaccharide-based phases provide a complex chiral environment with grooves and cavities capable of stereoselective interactions.[9] |

| Mobile Phase | n-heptane / 2-propanol | Normal-phase chromatography is highly effective for these CSPs. The ratio is critical for achieving optimal resolution and retention. |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |

| Column Temperature | 15 °C | Lower temperatures can sometimes enhance the chiral recognition interactions, improving separation. |

| Detection | UV at 254 nm | The phenyl groups in 1,2-diphenylethanol provide strong UV absorbance for sensitive detection. |

Polarimetry: Measuring Optical Rotation

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as the observed rotation (α). The specific rotation [α] is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, concentration).[3]

-

Dextrorotatory (+): Rotates light to the right (clockwise).

-

Levorotatory (-): Rotates light to the left (counter-clockwise).

Enantiomers will always have specific rotations of equal magnitude but opposite sign.[3] For example, if (S)-1,2-diphenylethanol has a specific rotation of +60°, the (R)-enantiomer will have a specific rotation of -60° under the same conditions. It is crucial to note that there is no simple correlation between the (R/S) designation and the direction of rotation (+/-).[3][11]

Applications in Drug Development and Asymmetric Catalysis

The utility of enantiopure 1,2-diphenylethanol lies in its role as a versatile chiral synthon.

-

Precursor to Chiral Ligands: The 1,2-diarylethanol framework is a key component of ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of other complex chiral molecules.[12]

-

Pharmaceutical Intermediates: Chiral alcohols are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][13] The 1,2-diphenylethanol scaffold is structurally related to chiral 1,2-amino alcohols, a motif found in numerous bioactive compounds, including antibiotics, antiviral drugs, and β-blockers.[2][14] The ability to synthesize these precursors with high enantiopurity is a critical step in modern drug discovery and manufacturing.[15]

Conclusion

1,2-Diphenylethanol serves as an exemplary case study in the principles and practice of chirality. The strategic choice between direct asymmetric synthesis, often leveraging the high selectivity of biocatalysts, and the classical approach of chiral resolution provides researchers with a versatile toolkit. Mastery of the associated analytical techniques, particularly chiral HPLC, is indispensable for validating these synthetic efforts. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, a deep, technical understanding of the properties and synthesis of foundational chiral building blocks like 1,2-diphenylethanol remains a cornerstone of innovation.

References

-

Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch . Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils . ACS Publications. Available at: [Link]

-

Effective biocatalytic synthesis of enentiopure this compound as a pharmaceutical precursor using whole-cell biocatalyst | Request PDF . ResearchGate. Available at: [Link]

-

Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry . PMC - NIH. Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades . ACS Publications. Available at: [Link]

-

Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters . PubMed. Available at: [Link]

-

Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines . PMC - NIH. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry . PubMed. Available at: [Link]

-

Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using... . ResearchGate. Available at: [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . LCGC International. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry . ESF Experts. Available at: [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology . PubMed Central. Available at: [Link]

-

(s)-1,2-Diphenylethanol | C14H14O | CID 1379021 . PubChem - NIH. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry | Request PDF . ResearchGate. Available at: [Link]

-

Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration . PLOS One. Available at: [Link]

-

Optical Activity . Chemistry LibreTexts. Available at: [Link]

-

(A) HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol on the... . ResearchGate. Available at: [Link]

-

The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years . MDPI. Available at: [Link]

-

The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years . ResearchGate. Available at: [Link]

-

Organic & Biomolecular Chemistry . Royal Society of Chemistry. Available at: [Link]

-

Chiral HPLC Separations . Phenomenex. Available at: [Link]

-

The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol . MDPI. Available at: [Link]

-

1,2-Diphenylethanol | C14H14O | CID 94178 . PubChem. Available at: [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals . europepmc.org. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules . Encyclopedia.pub. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis . PMC - NIH. Available at: [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates . PMC - NIH. Available at: [Link]

-

Asymmetric catalysis in complex target synthesis . PMC - PubMed Central - NIH. Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades . NIH. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis . Frontiers. Available at: [Link]

-

Divergent Synthesis of Chiroptical Molecular Switches Based on 1,2-Diaxial Atropisomers . ACS Publications. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines . ResearchGate. Available at: [Link]

-

Catalytic Asymmetric Diastereodivergent Synthesis of 2-Alkenylindoles Bearing both Axial and Central Chirality . PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]